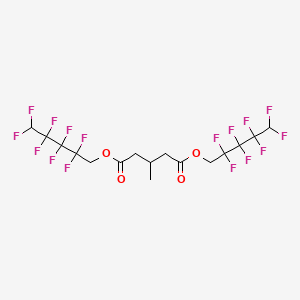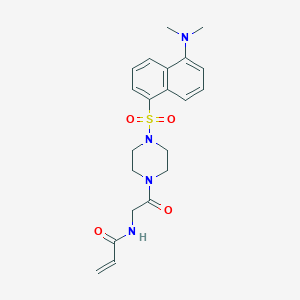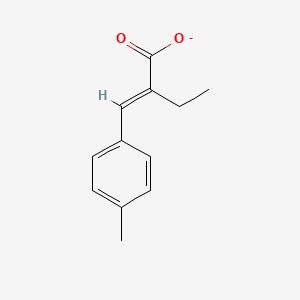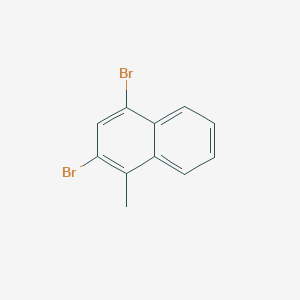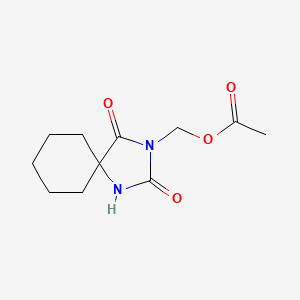
9(10H)-Phenanthrenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9(10H)-Phenanthrenone is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is characterized by a phenanthrene backbone with a ketone functional group at the 9-position. This compound is known for its rigid structure and significant volume, making it a valuable building block in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Phenanthrenone typically involves the oxidation of phenanthrene. One common method is the use of chromic acid (H₂CrO₄) in acetic acid (CH₃COOH) as the oxidizing agent. The reaction proceeds under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves the same oxidation reaction but is optimized for large-scale production with controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form phenanthrenequinone.
Reduction: It can be reduced to 9,10-dihydroxyphenanthrene using reducing agents like sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: Chromic acid in acetic acid under reflux.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydroxyphenanthrene.
Substitution: Brominated phenanthrenone derivatives.
Scientific Research Applications
9(10H)-Phenanthrenone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polyimides and other high-performance polymers.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a neurotransmitter release enhancer.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9(10H)-Phenanthrenone, particularly in its role as a neurotransmitter release enhancer, involves the blockade of specific potassium (K⁺) channels. This blockade leads to an increase in the evoked release of neurotransmitters, enhancing synaptic transmission. The compound’s molecular targets include KCNQ2 channels, which are crucial for regulating neuronal excitability.
Comparison with Similar Compounds
Phenanthrenequinone: An oxidized derivative of phenanthrene with similar structural features.
9,10-Dihydroxyphenanthrene: A reduced form of 9(10H)-Phenanthrenone.
Anthracene: Another polycyclic aromatic hydrocarbon with a similar structure but different functional groups.
Uniqueness: this compound is unique due to its specific ketone functional group at the 9-position, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it a valuable compound in various synthetic and industrial applications.
Properties
CAS No. |
484-16-2 |
|---|---|
Molecular Formula |
C14H10O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
10H-phenanthren-9-one |
InChI |
InChI=1S/C14H10O/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-8H,9H2 |
InChI Key |
NDVAMUMVOJRAJV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


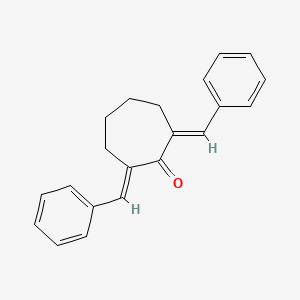
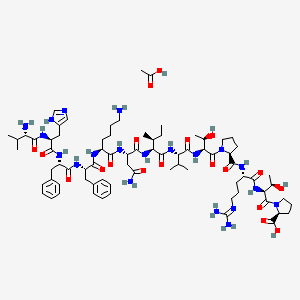


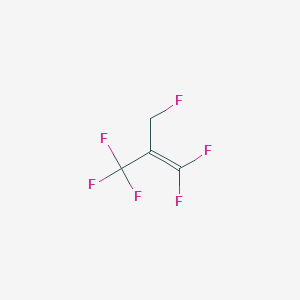
![2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide](/img/structure/B14751996.png)
